molecular formula C10H22OSi B14577854 1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- CAS No. 61628-61-3

1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)-

Cat. No.: B14577854
CAS No.: 61628-61-3
M. Wt: 186.37 g/mol
InChI Key: RYMXSSSQXNSULJ-UHFFFAOYSA-N
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Description

1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- is an organic compound with a unique structure that includes a pentenol backbone with dimethyl and trimethylsilyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Mechanism of Action

The mechanism by which 1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Penten-3-ol, 4,4-dimethyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.

Properties

CAS No.

61628-61-3

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

4,4-dimethyl-2-trimethylsilylpent-1-en-3-ol

InChI

InChI=1S/C10H22OSi/c1-8(12(5,6)7)9(11)10(2,3)4/h9,11H,1H2,2-7H3

InChI Key

RYMXSSSQXNSULJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=C)[Si](C)(C)C)O

Origin of Product

United States

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